3-cyclohexyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide
Description
3-cyclohexyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a cyclohexyl group and a para-aminophenyl moiety linked to a 4-(dimethylamino)-6-methylpyrimidin-2-yl group. The cyclohexyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-cyclohexyl-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-16-15-20(27(2)3)26-22(23-16)25-19-12-10-18(11-13-19)24-21(28)14-9-17-7-5-4-6-8-17/h10-13,15,17H,4-9,14H2,1-3H3,(H,24,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOUMPMNHHCNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3CCCCC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 4-(dimethylamino)-6-methylpyrimidine-2-amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclohexyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with modifications to the cyclohexyl group, pyrimidine substituents, or aromatic systems. Below is a comparative analysis based on the evidence:
A. Cyclohexyl vs. Cyclopentyl and Chlorophenyl Derivatives
- Compound 10 (N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide): Structural Features: Replaces the pyrimidine-linked phenyl group with a 4-chlorophenyl moiety and introduces a hydroxylamine (-NHOH) group. Activity: Exhibits antioxidant properties, as evaluated via DPPH radical scavenging (IC50: ~20 µM) and β-carotene oxidation assays .
- 3-cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide: Structural Features: Substitutes cyclohexyl with cyclopentyl and replaces dimethylamino with pyrrolidin-1-yl on the pyrimidine. Activity: The pyrrolidine group (a five-membered amine ring) may improve solubility compared to dimethylamino, while the smaller cyclopentyl group could reduce steric hindrance in target binding .
B. Pyrimidine vs. Triazine and Piperidine Systems
- N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-...propanamide (): Structural Features: Utilizes a triazine core instead of pyrimidine, with multiple dimethylamino and hydroxymethyl groups.
- N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () :
- Structural Features : Incorporates a piperidine ring with methoxymethyl and phenyl groups.
- Application : Used as a pharmaceutical intermediate, highlighting the propanamide backbone’s versatility in drug design. The piperidine moiety may enhance blood-brain barrier penetration compared to pyrimidine-based compounds .
Pharmacokinetic and Physicochemical Properties
Notes:
- The target compound’s cyclohexyl group increases LogP compared to cyclopentyl or piperidine analogs, suggesting slower renal clearance but higher tissue accumulation.
- The dimethylamino group on pyrimidine may mitigate excessive hydrophobicity, balancing solubility and membrane permeability .
Biological Activity
3-cyclohexyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group, a dimethylamino moiety, and a pyrimidine ring, which contribute to its unique biological profile. The IUPAC name and molecular formula are as follows:
| Property | Details |
|---|---|
| IUPAC Name | 3-cyclohexyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide |
| Molecular Formula | C21H29N5O |
| Molecular Weight | 369.49 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to act as an inhibitor of various enzymes and receptors, influencing critical signaling pathways. For instance, studies have shown that compounds with similar structures can inhibit aromatase, an enzyme involved in estrogen synthesis, which may have implications for treating hormone-dependent cancers .
In Vitro Studies
Research indicates that 3-cyclohexyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide exhibits notable inhibitory activity against certain enzymes. For example:
- Aromatase Inhibition : Similar compounds have demonstrated IC50 values ranging from 0.3 to 1.2 µM in inhibiting aromatase activity, suggesting that this compound may possess comparable efficacy .
- Receptor Interaction : Preliminary studies indicate potential binding affinity to G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses .
Case Studies
- Estrogen-Dependent Diseases : A study highlighted the potential of structurally related compounds as therapeutic agents for estrogen-dependent conditions such as breast cancer. The findings suggested that these compounds could significantly reduce estrogen levels by inhibiting aromatase activity, thus providing a basis for further investigation into their clinical applications .
- Neuropharmacological Effects : Another line of research explored the neuropharmacological effects of similar compounds, indicating potential anxiolytic and antidepressant properties through modulation of neurotransmitter systems .
Comparative Analysis
To better understand the unique properties of 3-cyclohexyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide, a comparison with related compounds is essential:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 3-cyclohexyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide | TBD | Potential aromatase inhibitor |
| Related Compound A | 0.3 | Aromatase inhibition |
| Related Compound B | 1.2 | Aromatase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
